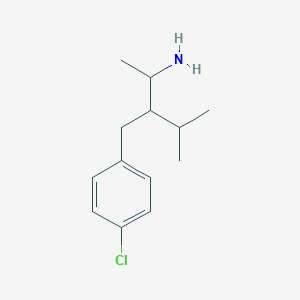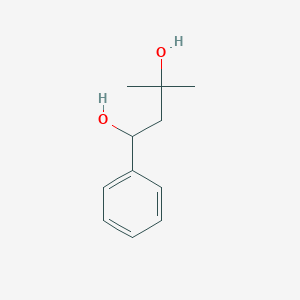
4-(4-Formylphenyl)-2-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Formylphenyl)-2-methylbenzonitrile is an organic compound that features a benzene ring substituted with a formyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenyl)-2-methylbenzonitrile typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a nitration reaction. The process begins with the acylation of a benzene ring to introduce the formyl group, followed by nitration to introduce the nitrile group. The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation step and nitric acid for the nitration step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvent-free mechanochemical routes are also explored to reduce environmental impact .
化学反应分析
Types of Reactions
4-(4-Formylphenyl)-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(4-Carboxyphenyl)-2-methylbenzonitrile.
Reduction: 4-(4-Formylphenyl)-2-methylbenzylamine.
Substitution: Depending on the electrophile used, various substituted derivatives of the original compound.
科学研究应用
4-(4-Formylphenyl)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and covalent organic frameworks
作用机制
The mechanism of action of 4-(4-Formylphenyl)-2-methylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
相似化合物的比较
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
3-Formylphenylboronic acid: Similar in structure but with the formyl group in a different position on the benzene ring.
Uniqueness
4-(4-Formylphenyl)-2-methylbenzonitrile is unique due to the presence of both a formyl group and a nitrile group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .
属性
分子式 |
C15H11NO |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
4-(4-formylphenyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11-8-14(6-7-15(11)9-16)13-4-2-12(10-17)3-5-13/h2-8,10H,1H3 |
InChI 键 |
OIAWWQBFMVDNNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)


![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)

![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)





